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An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)-2-
hydroxypropanoic acid

Foreword: Unveiling a Versatile Pharmaceutical
Building Block

3-(2-Chlorophenyl)-2-hydroxypropanoic acid is a bifunctional organic molecule that holds
significant promise as a versatile intermediate in the synthesis of complex pharmaceutical
compounds. Its structure, featuring a carboxylic acid, a secondary alcohol, and a chlorinated
phenyl ring, offers multiple points for chemical modification, making it a valuable scaffold in
medicinal chemistry. This guide provides a comprehensive exploration of its chemical
properties, synthesis, and characterization, grounded in established chemical principles and
supported by available data. Our objective is to equip researchers and drug development
professionals with the technical insights necessary to effectively utilize this compound in their
synthetic endeavors.
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Molecular Structure and Physicochemical Profile

Understanding the fundamental structure and properties of a molecule is the cornerstone of its
application in synthesis. 3-(2-Chlorophenyl)-2-hydroxypropanoic acid is a derivative of
propanoic acid, characterized by a hydroxyl group at the alpha-position (C2) and a 2-
chlorophenyl group at the beta-position (C3).

Chemical Identity

A consistent and unambiguous identification of a chemical entity is critical for scientific
communication and reproducibility. The following table summarizes the key identifiers for 3-(2-
Chlorophenyl)-2-hydroxypropanoic acid.

Identifier Value Source

3-(2-chlorophenyl)-2-
IUPAC Name i ) N/A
hydroxypropanoic acid

CAS Number 133373-31-6 [1]
Molecular Formula CoHoCIOs [2]
Molecular Weight 200.62 g/mol [3]
Canonical SMILES g)tfczc(c(z(:l)cc(c(zo)o) [2]

INChI=1S/C9HICIO3/c10-7-4-
InChl 2-1-3-6(7)5-8(11)9(12)13/h1- [2]
4,8,11H,5H2,(H,12,13)

VKBJHUQUYGMTJL-
InChlKey [2]
UHFFFAOYSA-N

Computed Physicochemical Properties

While experimental data for this specific molecule is limited, computational models provide
valuable predictions for its physicochemical behavior. These properties are crucial for
anticipating its solubility, reactivity, and pharmacokinetic profile in drug development contexts.
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Property Predicted Value Source
Monoisotopic Mass 200.02402 Da [2]
XLogP 1.8 [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 3 [2]
pKa (Acidic) ~3.8 (Estimated) [4]

The predicted XLogP value of 1.8 suggests moderate lipophilicity. The presence of both
hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl and hydroxyl
oxygens, chlorine) indicates that its solubility will be dependent on the pH and the nature of the
solvent. The estimated pKa, analogous to lactic acid (pKa 3.86), confirms its acidic nature,
which is a key determinant of its behavior in physiological environments and separation
protocols.[4]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of 3-(2-Chlorophenyl)-2-
hydroxypropanoic acid are central to its utility as a chemical intermediate.

General Synthetic Strategies

3-Aryl-2-hydroxypropanoic acids are key intermediates for various pharmaceutically important
compounds.[5] Their synthesis often involves the creation of the C2-C3 bond and the
introduction of the hydroxyl and carboxyl functionalities. A common and effective strategy
involves the reaction of an aryl aldehyde with a suitable three-carbon synthon.

A plausible synthetic route starting from 2-chlorobenzaldehyde is outlined below. This multi-
step process leverages well-established organic reactions, ensuring a logical and reproducible
pathway.
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Caption: Generalized workflow for the synthesis of 3-(2-Chlorophenyl)-2-hydroxypropanoic
acid.

Reactivity Profile

The reactivity of this molecule is governed by its three primary functional groups: the carboxylic
acid, the secondary alcohol, and the substituted aromatic ring.

o Carboxylic Acid Group: This group is the most acidic site and readily undergoes reactions
typical of carboxylic acids, such as:

o Esterification: Reaction with alcohols under acidic conditions to form esters.

o Amide Formation: Activation (e.g., with thionyl chloride to form an acyl chloride) followed
by reaction with amines to yield amides. This is a crucial step in building more complex
drug-like molecules.

e Secondary Alcohol Group: The hydroxyl group can be:

o Oxidized: Using mild oxidizing agents to form the corresponding a-keto acid, 3-(2-
chlorophenyl)-2-oxopropanoic acid.

o Alkylated/Acylated: To form ethers or esters, which can serve as protecting groups or
introduce new functionalities.

e Aromatic Ring: The 2-chlorophenyl group can undergo electrophilic aromatic substitution.
The chlorine atom is an ortho-, para-director but is deactivating, while the alkyl side chain is
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a weak ortho-, para-director and activating. The steric hindrance from the side chain will
likely favor substitution at the para-position (C5) relative to the chlorine atom.

The molecule is stable under normal ambient and anticipated storage conditions.[6] However, it
should be kept away from strong oxidizing agents and bases. As with similar propanoic acids, it
may cause skin and eye irritation.[7]

Spectroscopic Characterization: An Analytical
Blueprint

Precise characterization is non-negotiable for verifying the structure and purity of a synthesized
compound. The following sections detail the expected spectroscopic signatures for 3-(2-
Chlorophenyl)-2-hydroxypropanoic acid based on its structure and data from analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

IH NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each
type of proton in the molecule. The integration of these signals should correspond to the
number of protons in each environment.
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Proton
Environment

Predicted o
(ppm)

Predicted
Multiplicity

Coupling To

Rationale

Carboxylic Acid
(-COOH)

10.0-12.0

Broad Singlet

Acidic proton,
often broad due
to hydrogen
bonding and

exchange.[8]

Aromatic (Ar-H)

7.2-75

Multiplet

Other Ar-H

Complex splitting
due to coupling
between
adjacent

aromatic protons.

Methine (CH-
OH)

43-45

Doublet of
Doublets (dd)

-CHz2-

Coupled to the
two
diastereotopic
methylene

protons.

Methylene (-
CH2-)

29-3.2

Multiplet

-CH(OH)-

Protons are
diastereotopic
due to the
adjacent chiral
center, leading to

complex splitting.

Alcohol (-OH)

3.0-5.0

Broad Singlet

Signal can be
broad and its
position variable;
may exchange
with D20.[8]

13C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of

distinct carbon environments.
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Carbon Environment Predicted & (ppm) Rationale

Typical range for a carboxylic
Carbonyl (-C=0) 175-180 ]
acid carbon.

Six distinct signals are
Aromatic (Ar-C) 125 - 140 expected due to the
substitution pattern.

) Carbon attached to an oxygen
Methine (-CHOH) 70-75 ] )
atom is deshielded.

Aliphatic carbon adjacent to an
Methylene (-CHz-) 38-42 o
aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of their bonds.[9]

Expected
Functional Group Vibration Wavenumber Appearance
(cm™)
O-H (Carboxylic Acid) Stretch 2500 - 3300 Very Broad, Strong
Broad, overlaps with
O-H (Alcohal) Stretch 3200 - 3550 _
acid O-H
C-H (Aromatic) Stretch 3000 - 3100 Sharp, Medium
C-H (Aliphatic) Stretch 2850 - 3000 Medium
C=0 (Carboxylic Acid)  Stretch 1700 - 1725 Strong, Sharp
C=C (Aromatic) Stretch 1450 - 1600 Medium to Weak
C-O (Acid & Alcohol) Stretch 1000 - 1300 Strong
C-ClI Stretch 750 - 800 Strong
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The IR spectrum provides a rapid and effective method to confirm the presence of the key
hydroxyl and carbonyl functionalities.[10]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information
through fragmentation patterns.

e Molecular lon (M*): The mass spectrum should show a molecular ion peak corresponding to
the molecular weight (m/z = 200).

« |sotopic Pattern: A key feature will be the presence of a prominent M+2 peak at m/z = 202,
with an intensity of approximately one-third of the M+ peak. This is the characteristic isotopic
signature of a molecule containing one chlorine atom (3°CI:3’Cl = 3:1).

o Fragmentation: Common fragmentation pathways would include the loss of water ([M-Hz20]%)
from the alcohol and the loss of the carboxyl group ([M-COOH]*). The predicted collision
cross-section data from PubChem further aids in structural confirmation.[2]

Role in Drug Discovery and Development

The true value of an intermediate like 3-(2-Chlorophenyl)-2-hydroxypropanoic acid lies in its
potential to serve as a starting point for the synthesis of biologically active molecules.
Derivatives of chlorophenyl-containing scaffolds have shown promise in various therapeutic
areas.[11][12] For example, some pyrrolidine-2,5-dione derivatives containing a 2-chlorophenyl
group have demonstrated significant anticonvulsant activity.[12]
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Drug Discovery Application
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Caption: Role of the title compound as a scaffold in a typical drug discovery workflow.
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Experimental Protocol: Synthesis via Reformatsky
Reaction

This section provides a detailed, self-validating protocol for the synthesis and subsequent
characterization of the title compound. The causality behind each step is explained to provide a
deeper understanding of the process.

Step 1: Synthesis of Ethyl 3-(2-chlorophenyl)-3-
hydroxypropanoate

e Principle: The Reformatsky reaction is a classic method for forming B-hydroxy esters. It
involves the reaction of an aldehyde or ketone with an a-halo ester in the presence of zinc
metal. The zinc inserts into the carbon-bromine bond to form an organozinc reagent (a zinc
enolate), which then adds to the carbonyl group of the aldehyde.

e Procedure:

o Activate zinc dust (2.0 eq) by stirring with 1M HCI, followed by washing with water,
ethanol, and diethyl ether, and drying under vacuum. This removes the passivating oxide
layer, ensuring reactivity.

o To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add the activated
zinc and dry tetrahydrofuran (THF).

o Add a solution of 2-chlorobenzaldehyde (1.0 eq) and ethyl 2-bromoacetate (1.5 eq) in dry
THF dropwise to the stirred zinc suspension.

o The reaction is often initiated by gentle heating. Once initiated, the addition rate should be
controlled to maintain a gentle reflux.

o After the addition is complete, stir the reaction mixture at reflux for 1-2 hours until TLC
analysis indicates the consumption of the aldehyde.

o Cool the reaction to room temperature and quench by slowly adding a saturated aqueous
solution of ammonium chloride (NH4Cl). This hydrolyzes the zinc alkoxide intermediate
and dissolves zinc salts.
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o Extract the agueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0.), filter, and concentrate under reduced pressure to yield the crude [3-hydroxy
ester.

o Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 3-(2-Chlorophenyl)-2-

hydroxypropanoic acid

e Principle: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate
salt, which is then protonated with acid to give the final carboxylic acid.

e Procedure:
o Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
o Add a solution of sodium hydroxide (2-3 eq) in water.

o Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC
until the starting ester is fully consumed.[13]

o Cool the mixture and remove the ethanol under reduced pressure.

o Wash the remaining aqueous solution with diethyl ether to remove any non-polar
impurities.

o Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 2M
HCI. The product should precipitate as a solid.

o Collect the solid product by vacuum filtration, wash with cold water to remove inorganic
salts, and dry under vacuum to yield the final product.

o Recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) can be
performed for further purification.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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